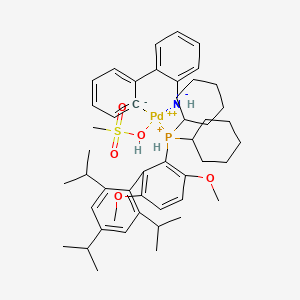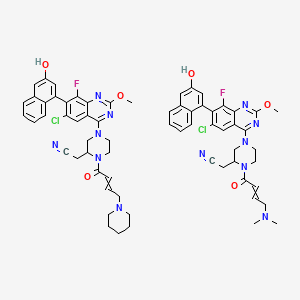
Hafnium nitride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hafnium nitride is a compound formed by the combination of hafnium and nitrogen. It is known for its exceptional properties, including high temperature resistance, corrosion resistance, abrasion resistance, and thermal shock resistance. This compound is primarily used in high-temperature applications, oxidation resistance, and in the aerospace and aviation industries .
準備方法
Hafnium nitride can be synthesized through various methods. One common method involves the reaction of hafnium metal with nitrogen gas at high temperatures. This process typically requires temperatures above 1000°C. Another method involves the use of high-power impulse magnetron sputtering (HiPIMS) to deposit this compound films on substrates . Industrial production methods often involve the use of chemical vapor deposition (CVD) or physical vapor deposition (PVD) techniques to produce thin films of this compound .
化学反応の分析
Hafnium nitride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, this compound reacts with oxygen to form hafnium oxide. This reaction typically occurs at high temperatures. In reduction reactions, this compound can be reduced to hafnium metal using reducing agents such as hydrogen gas. Substitution reactions involve the replacement of nitrogen atoms in this compound with other elements, such as carbon or boron . The major products formed from these reactions include hafnium oxide, hafnium carbide, and hafnium boride.
科学的研究の応用
Hafnium nitride has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including the polymerization of nitrogen at high temperatures . In biology and medicine, this compound is used in the development of biomedical devices due to its biocompatibility and stability . In industry, this compound is used in the production of wear-resistant coatings, solar applications, and as a material for high-temperature and high-stress environments .
作用機序
The mechanism of action of hafnium nitride involves its ability to form strong bonds with other elements, such as oxygen and carbon. This allows it to maintain its stability and resistance to high temperatures and corrosion. The molecular targets and pathways involved in its mechanism of action include the formation of hafnium-oxygen and hafnium-carbon bonds, which contribute to its exceptional properties .
類似化合物との比較
Hafnium nitride is often compared with other similar compounds, such as zirconium nitride, titanium nitride, and hafnium carbide. These compounds share similar properties, including high temperature resistance and hardness. this compound is unique in its combination of high thermal stability, low electrical resistivity, and excellent corrosion resistance . This makes it particularly suitable for applications in extreme environments.
Similar Compounds::- Zirconium nitride
- Titanium nitride
- Hafnium carbide
- Hafnium boride
This compound stands out due to its unique combination of properties, making it a valuable material for various scientific and industrial applications.
特性
CAS番号 |
25817-87-2 |
|---|---|
分子式 |
C65H64Cl2F2N12O6 |
分子量 |
1218.2 g/mol |
IUPAC名 |
2-[4-[6-chloro-8-fluoro-7-(3-hydroxynaphthalen-1-yl)-2-methoxyquinazolin-4-yl]-1-[4-(dimethylamino)but-2-enoyl]piperazin-2-yl]acetonitrile;2-[4-[6-chloro-8-fluoro-7-(3-hydroxynaphthalen-1-yl)-2-methoxyquinazolin-4-yl]-1-(4-piperidin-1-ylbut-2-enoyl)piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C34H34ClFN6O3.C31H30ClFN6O3/c1-45-34-38-32-27(20-28(35)30(31(32)36)26-19-24(43)18-22-8-3-4-9-25(22)26)33(39-34)41-16-17-42(23(21-41)11-12-37)29(44)10-7-15-40-13-5-2-6-14-40;1-37(2)12-6-9-26(41)39-14-13-38(18-20(39)10-11-34)30-24-17-25(32)27(28(33)29(24)35-31(36-30)42-3)23-16-21(40)15-19-7-4-5-8-22(19)23/h3-4,7-10,18-20,23,43H,2,5-6,11,13-17,21H2,1H3;4-9,15-17,20,40H,10,12-14,18H2,1-3H3 |
InChIキー |
UHBNYCJTNLWVPM-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC=CC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=CC(=CC5=CC=CC=C54)O)F)OC.COC1=NC2=C(C(=C(C=C2C(=N1)N3CCN(C(C3)CC#N)C(=O)C=CCN4CCCCC4)Cl)C5=CC(=CC6=CC=CC=C65)O)F |
物理的記述 |
Solid (disc); [Alfa Aesar MSDS] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


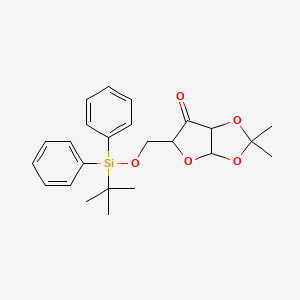
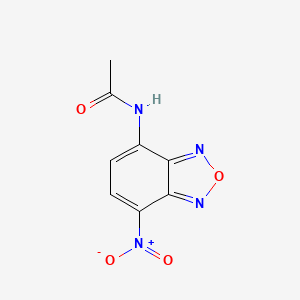
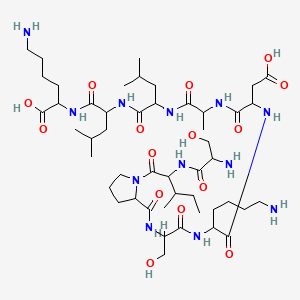



![Ethyl 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B13386754.png)
![1-(4-Amino-5H-pyrrolo[3,2-d]pyrimidin-7-ylmethyl)-4-methylsulfanylmethyl-pyrrolidin-3-ol](/img/structure/B13386760.png)
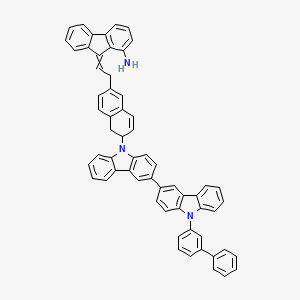
![4-[[4-[[(2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid](/img/structure/B13386765.png)
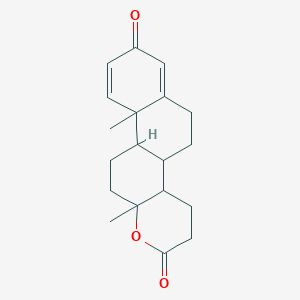
![(3E)-3-[(1-methylindol-2-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B13386774.png)
![17-Hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B13386780.png)
